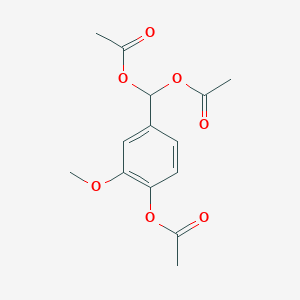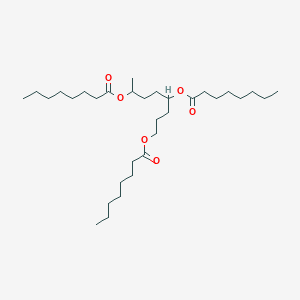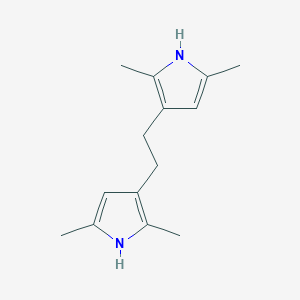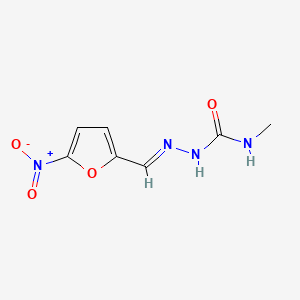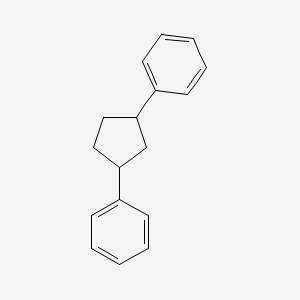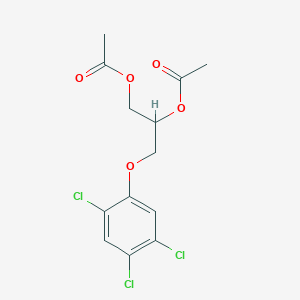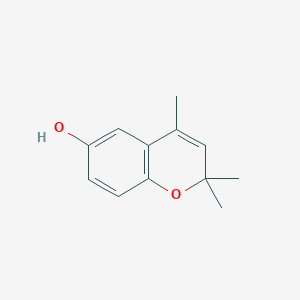
Dysprosium--indium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium–indium (2/1) is a compound formed by the combination of dysprosium and indium in a 2:1 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while indium is a post-transition metal with excellent electrical conductivity and malleability. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dysprosium–indium (2/1) typically involves the direct combination of dysprosium and indium metals at high temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation. The metals are heated to a temperature where they can react to form the desired compound. The reaction can be represented as: [ 2 \text{Dy} + \text{In} \rightarrow \text{Dy}_2\text{In} ]
Industrial Production Methods: Industrial production of dysprosium–indium (2/1) involves similar high-temperature synthesis methods. The process is optimized for large-scale production by controlling the reaction environment, temperature, and purity of the starting materials. Advanced techniques such as vacuum induction melting or arc melting may be employed to ensure the formation of a homogeneous compound.
Chemical Reactions Analysis
Types of Reactions: Dysprosium–indium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Dysprosium–indium (2/1) can be oxidized in the presence of oxygen to form dysprosium oxide and indium oxide. [ 2 \text{Dy}_2\text{In} + 3 \text{O}_2 \rightarrow 2 \text{Dy}_2\text{O}_3 + 2 \text{In}_2\text{O}_3 ]
Reduction: The compound can be reduced using hydrogen gas at elevated temperatures to yield the elemental metals. [ \text{Dy}_2\text{In} + 3 \text{H}_2 \rightarrow 2 \text{Dy} + \text{In} + 3 \text{H}_2\text{O} ]
Substitution: Dysprosium–indium (2/1) can undergo substitution reactions with halogens to form dysprosium halides and indium halides. [ \text{Dy}_2\text{In} + 3 \text{Cl}_2 \rightarrow 2 \text{DyCl}_3 + \text{InCl}_3 ]
Major Products Formed: The major products formed from these reactions include dysprosium oxide, indium oxide, dysprosium halides, and indium halides.
Scientific Research Applications
Dysprosium–indium (2/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, particularly in the synthesis of complex organic molecules.
Biology: Dysprosium–indium (2/1) is utilized in biological research for its magnetic properties, aiding in the development of magnetic resonance imaging (MRI) contrast agents.
Medicine: The compound’s magnetic properties are also exploited in targeted drug delivery systems and hyperthermia treatment for cancer.
Industry: Dysprosium–indium (2/1) is employed in the production of high-performance magnets, which are essential components in electric motors, wind turbines, and other advanced technologies.
Mechanism of Action
The mechanism by which dysprosium–indium (2/1) exerts its effects is primarily related to its magnetic and electronic properties. Dysprosium’s high magnetic susceptibility enhances the compound’s overall magnetic behavior, making it useful in applications requiring strong magnetic fields. Indium’s excellent electrical conductivity contributes to the compound’s effectiveness in electronic applications. The molecular targets and pathways involved include interactions with magnetic and electronic systems, facilitating various technological and medical applications.
Comparison with Similar Compounds
Dysprosium–gallium (2/1): Similar to dysprosium–indium (2/1), this compound combines dysprosium with gallium, another post-transition metal. It shares similar magnetic properties but differs in its electronic behavior due to gallium’s distinct characteristics.
Dysprosium–aluminum (2/1): This compound combines dysprosium with aluminum, offering unique properties such as high thermal conductivity and low density, making it suitable for lightweight magnetic applications.
Uniqueness: Dysprosium–indium (2/1) stands out due to the combination of dysprosium’s magnetic properties and indium’s electrical conductivity. This unique blend makes it particularly valuable in applications requiring both strong magnetic fields and efficient electrical performance.
Properties
CAS No. |
12381-78-1 |
|---|---|
Molecular Formula |
Dy2In |
Molecular Weight |
439.82 g/mol |
InChI |
InChI=1S/2Dy.In |
InChI Key |
UECPMYVJLZGHDW-UHFFFAOYSA-N |
Canonical SMILES |
[In].[Dy].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



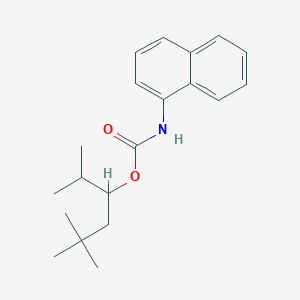
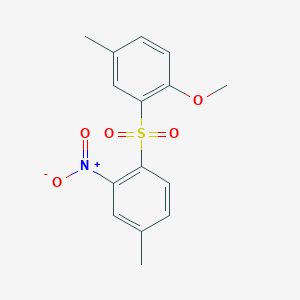
![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro-](/img/structure/B14727145.png)
![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
